molecular formula C11H12N2 B6254452 5,8-dimethylquinolin-6-amine CAS No. 21240-74-4

5,8-dimethylquinolin-6-amine

Cat. No.: B6254452
CAS No.: 21240-74-4
M. Wt: 172.2
InChI Key:
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Description

5,8-Dimethylquinolin-6-amine is an organic compound with the molecular formula C11H12N2 It is a derivative of quinoline, characterized by the presence of two methyl groups at positions 5 and 8, and an amine group at position 6 on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-dimethylquinolin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 5,8-dimethylquinoline with ammonia or an amine source in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts such as palladium or platinum may be employed to enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: 5,8-Dimethylquinolin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinolines.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a metal catalyst like palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a base.

Major Products: The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can be further utilized in different applications.

Scientific Research Applications

5,8-Dimethylquinolin-6-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,8-dimethylquinolin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

    Quinoline: The parent compound, lacking the methyl and amine groups.

    6-Aminoquinoline: Similar structure but without the methyl groups.

    5,8-Dimethylquinoline: Lacks the amine group at position 6.

Uniqueness: 5,8-Dimethylquinolin-6-amine is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The presence of both methyl and amine groups enhances its reactivity and potential for diverse applications compared to its analogs.

Properties

CAS No.

21240-74-4

Molecular Formula

C11H12N2

Molecular Weight

172.2

Purity

95

Origin of Product

United States

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